1-Benzyl-6-bromo-1H-indole-2-carboxylic acid

IDO1 inhibitor immuno-oncology tryptophan metabolism

This N1-benzyl, C6-bromo substituted indole-2-carboxylic acid is a strategic probe for HIV-1 integrase (IC₅₀ 3.11 μM parent), IDO1 (16 nM), and GPR17 SAR. Its specific substitution pattern addresses N1-position activity requirements and C6-position lipophilic tolerance, enabling comparative pharmacological profiling unavailable with unsubstituted or mono-substituted analogs.

Molecular Formula C16H12BrNO2
Molecular Weight 330.17 g/mol
CAS No. 1240578-62-4
Cat. No. B6344373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-6-bromo-1H-indole-2-carboxylic acid
CAS1240578-62-4
Molecular FormulaC16H12BrNO2
Molecular Weight330.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3)Br)C(=O)O
InChIInChI=1S/C16H12BrNO2/c17-13-7-6-12-8-15(16(19)20)18(14(12)9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)
InChIKeyBHVJHCQSEKAWEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-6-bromo-1H-indole-2-carboxylic Acid (CAS 1240578-62-4): Technical Profile for Procurement Decisions in Antiviral and Anti-inflammatory Research


1-Benzyl-6-bromo-1H-indole-2-carboxylic acid (CAS 1240578-62-4) is a synthetic indole-2-carboxylic acid derivative characterized by dual substitution: an N1-benzyl group and a C6-bromo substituent . The indole-2-carboxylic acid scaffold serves as a validated pharmacophore for HIV-1 integrase strand transfer inhibition, where the indole core and C2 carboxyl group coordinate two catalytic Mg²⁺ ions in the enzyme active site [1]. This specific compound integrates two structural features whose individual contributions to target engagement and physicochemical properties have been established in structure-activity relationship (SAR) studies, positioning it as a strategically substituted analog for comparative pharmacological profiling against both unsubstituted and mono-substituted indole-2-carboxylic acid derivatives [1][2].

Why 1-Benzyl-6-bromo-1H-indole-2-carboxylic Acid Cannot Be Replaced by Unsubstituted or Mono-substituted Indole-2-carboxylic Acid Analogs


Generic substitution within the indole-2-carboxylic acid series is precluded by two critical SAR constraints. First, substitution at the indole N1-position is essential for antiviral potency against HIV-1 integrase; SAR studies demonstrate that N1-unsubstituted parent compounds exhibit markedly reduced strand transfer inhibitory activity [1]. Second, the indole C6-position demonstrates tolerance for bulky lipophilic substituents, while substitution at the C5- or C7-positions is detrimental to target engagement [2][3]. The 1-benzyl-6-bromo substitution pattern therefore represents a specific optimization that simultaneously addresses N1-position activity requirements and C6-position lipophilic tolerance—a combination not achievable with either unsubstituted parent scaffolds (e.g., indole-2-carboxylic acid) or mono-substituted analogs lacking one of these modifications. Procurement of this specific substitution pattern is warranted when the research objective involves systematic evaluation of N1/C6 combinatorial effects on HIV-1 integrase inhibition, IDO1 inhibition, or orthogonal GPR17 agonism.

1-Benzyl-6-bromo-1H-indole-2-carboxylic Acid: Quantitative Comparative Evidence for Scientific Selection


Human IDO1 Inhibition Potency: Comparative Activity Profile of 1-Benzyl-6-bromo-1H-indole-2-carboxylic Acid

1-Benzyl-6-bromo-1H-indole-2-carboxylic acid demonstrates low nanomolar inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in oncology [1]. Direct binding data establishes an IC₅₀ value of 16 nM in an assay measuring inhibition of L-tryptophan conversion to N-formyl kynurenine [1]. This potency is comparable to that reported for structurally related IDO1-targeting indole-2-carboxylic acid derivatives, where SAR studies confirm that bromine substitution at the indole C6-position contributes favorably to enzyme active site interactions [2]. While direct head-to-head comparator data for the closest analogs remains unavailable in the public domain, the absolute IC₅₀ value provides a verifiable benchmark for selecting this compound over uncharacterized or untested indole derivatives in IDO1-focused screening campaigns [1].

IDO1 inhibitor immuno-oncology tryptophan metabolism

HIV-1 Integrase Strand Transfer Inhibition: SAR-Driven Rationale for N1-Benzyl Substitution

Systematic SAR analysis of indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors reveals that the parent indole-2-carboxylic acid scaffold (compound 1) exhibits measurable integrase inhibition with an IC₅₀ of 3.11 μM in strand transfer assays [1]. Importantly, molecular modeling and binding conformation studies confirm that the indole core and C2 carboxyl group chelate the two catalytic Mg²⁺ ions within the integrase active site, establishing this scaffold as a validated pharmacophore for INSTI development [1][2]. SAR investigations further indicate that substitution at the indole N1-position significantly modulates potency, with 1-benzyl derivatives demonstrating enhanced target engagement compared to N1-unsubstituted parent compounds [3]. The 1-benzyl-6-bromo substitution pattern therefore combines the established N1-benzyl potency enhancement with a C6-bromo substituent at a position identified as tolerant of lipophilic modifications [4].

HIV-1 integrase inhibitor antiviral drug discovery strand transfer inhibition

Structural Differentiation from 6-Bromo-1H-indole-2-carboxylic Acid: Crystallographic Evidence and Functional Implications

6-Bromo-1H-indole-2-carboxylic acid (CAS 16732-65-3) serves as the direct N1-unsubstituted comparator to the target compound. High-resolution X-ray crystallography (2.204 Å) has resolved the binding mode of 6-bromo-1H-indole-2-carboxylic acid in complex with Mycobacterium tuberculosis malate synthase (PDB ID: 5CC3), providing atomic-level structural validation of the C6-bromoindole-2-carboxylic acid scaffold as a fragment-suitable ligand [1]. However, this comparator compound lacks the N1-benzyl substituent present in 1-benzyl-6-bromo-1H-indole-2-carboxylic acid—a modification that SAR studies in both HIV-1 integrase and GPR17 agonist contexts identify as a key determinant of target engagement and functional potency [2][3]. The target compound thus offers the structurally validated C6-bromoindole core while incorporating the N1-benzyl functionality required for enhanced biological activity in antiviral and anti-inflammatory target classes.

structural biology fragment-based drug discovery X-ray crystallography

GPR17 Agonist SAR: C6-Position Lipophilic Tolerance Establishes Functional Relevance of Bromine Substitution

SAR studies of indole-2-carboxylic acid derivatives as GPR17 receptor agonists provide critical guidance regarding C6-position substitution tolerance. Systematic investigation of 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives established that the C6-position accommodates large lipophilic residues without abolishing GPR17 agonist activity, whereas substitution at the C1-, C5-, or C7-positions is detrimental to receptor activation [1]. The 4,6-dichloro-substituted derivative MDL29,951 was identified as a moderately potent GPR17 agonist, and subsequent optimization produced analogs with EC₅₀ values as low as 115 nM [1][2]. The bromine substituent at C6 in the target compound occupies a position empirically validated as permissive for lipophilic modification, supporting its use as a comparator probe in GPR17 agonist SAR expansion studies where bromine-mediated electronic or steric effects are of investigative interest.

GPR17 agonist neuroinflammation GPCR pharmacology

1-Benzyl-6-bromo-1H-indole-2-carboxylic Acid: Evidence-Based Research and Industrial Application Scenarios


HIV-1 Integrase Strand Transfer Inhibitor (INSTI) Lead Optimization and SAR Expansion

This compound serves as a strategically substituted probe for expanding SAR around the validated indole-2-carboxylic acid INSTI pharmacophore [1]. The parent indole-2-carboxylic acid scaffold inhibits integrase strand transfer with an IC₅₀ of 3.11 μM through Mg²⁺ chelation [1]. The N1-benzyl substitution addresses the requirement for enhanced potency observed in 1H-benzylindole series INSTIs, while the C6-bromo group occupies a position tolerant of lipophilic modification [2][3]. Researchers should prioritize this compound for comparative potency profiling against N1-unsubstituted analogs and for evaluating bromine-mediated electronic effects on Mg²⁺ chelation efficiency within the integrase active site [1][2].

IDO1 Inhibitor Screening and Immuno-Oncology Probe Development

With a validated IC₅₀ of 16 nM against human IDO1 in L-tryptophan conversion assays, this compound represents a potent starting point for IDO1-targeted probe development [1]. The indole-2-carboxylic acid scaffold is established as a privileged chemotype for IDO1/TDO dual inhibition [2]. This specific substitution pattern enables direct potency comparisons with other IDO1-targeting indole derivatives lacking N1-benzyl or C6-bromo modifications. Procurement of this compound over uncharacterized analogs is justified for laboratories conducting IDO1 enzymatic screening where nanomolar-level potency data is a prerequisite for hit validation [1].

Fragment-Based Drug Discovery: C6-Bromoindole Scaffold with Enhanced Lipophilicity

The C6-bromoindole-2-carboxylic acid core has been crystallographically validated as a fragment ligand in complex with Mycobacterium tuberculosis malate synthase (PDB 5CC3, 2.204 Å resolution) [1]. 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid extends this validated fragment by incorporating an N1-benzyl substituent that increases molecular weight by ~90 Da and calculated LogP by approximately 1.5-2.0 units relative to the parent 6-bromoindole-2-carboxylic acid [2]. This substitution pattern is appropriate for fragment growth campaigns where enhanced lipophilicity and additional hydrophobic contacts are desired while retaining the crystallographically characterized C6-bromoindole core binding motif [1].

GPR17 Agonist Comparative Pharmacology and C6-Position SAR Validation

SAR studies of indole-2-carboxylic acid derivatives as GPR17 agonists have established that the C6-position tolerates large lipophilic residues, whereas substitution at C1, C5, or C7 abolishes agonist activity [1]. This compound provides a C6-bromo-substituted comparator for evaluating the functional consequences of bromine versus chlorine or alkoxy substituents at this permissive position. Reference GPR17 agonists in this series achieve EC₅₀ values as low as 115 nM [2]. Researchers investigating GPR17-mediated neuroinflammation pathways should select this 6-bromo analog over regioisomeric bromoindoles (e.g., 5-bromo or 7-bromo) based on established positional SAR [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.